molecular formula C15H13BrN2O4 B2718630 2-bromo-N-(4-ethoxy-2-nitrophenyl)benzamide CAS No. 328539-37-3

2-bromo-N-(4-ethoxy-2-nitrophenyl)benzamide

Cat. No. B2718630
CAS RN: 328539-37-3
M. Wt: 365.183
InChI Key: IVTVHZDECNUHJM-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of “2-bromo-N-(4-ethoxy-2-nitrophenyl)benzamide” is complex, with multiple functional groups. It includes a benzamide group, an ethoxy group, a nitro group, and a bromine atom. The exact 3D structure can be determined using techniques like X-ray crystallography .

Scientific Research Applications

Corrosion Inhibition

A study demonstrated the role of N-phenyl-benzamide derivatives as corrosion inhibitors for mild steel in acidic conditions. Substituents like nitro and methoxy groups on the benzamide moiety were found to influence the inhibition efficiency, with methoxy substituents enhancing and nitro substituents decreasing the efficiency. These compounds adsorb strongly at the metal/electrolyte interface, suggesting their potential application in protecting metals from corrosion (Mishra et al., 2018).

Metal Complex Synthesis

Another area of application is in the synthesis and characterization of metal complexes. For instance, Cu(II) and Ni(II) complexes of 4-bromo-N-(di(alkyl/aryl)carbamothioyl)benzamide derivatives have been synthesized, highlighting the versatility of bromo-benzamide derivatives in forming coordination compounds with metals. These complexes could have potential applications in catalysis, material science, and pharmaceuticals (Binzet et al., 2009).

Organic Synthesis

In organic synthesis, bromo-benzamide derivatives have been utilized in the ethoxybromination of enamides, demonstrating their utility in introducing bromo and ethoxy groups into organic molecules. This methodology could be beneficial for synthesizing various organic compounds with potential applications in drug development and materials science (Nocquet‐Thibault et al., 2013).

Antipyretic Derivatives

Research into antipyrine-like derivatives, specifically 2-halo-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)benzamides, has provided insights into their intermolecular interactions, X-ray structure, and potential pharmacological applications. These studies contribute to our understanding of the structural requirements for biological activity and could inform the design of new therapeutic agents (Saeed et al., 2020).

properties

IUPAC Name

2-bromo-N-(4-ethoxy-2-nitrophenyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13BrN2O4/c1-2-22-10-7-8-13(14(9-10)18(20)21)17-15(19)11-5-3-4-6-12(11)16/h3-9H,2H2,1H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVTVHZDECNUHJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1)NC(=O)C2=CC=CC=C2Br)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13BrN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-bromo-N-(4-ethoxy-2-nitrophenyl)benzamide

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